1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate
Description
1,3-Diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate is a fluorinated benzimidazolium salt featuring:
- A benzimidazole core with multiple substituents:
- Two ethyl groups at positions 1 and 2.
- Three fluorine atoms at positions 4, 6, and 5.
- A methyl group at position 2.
- A trifluoromethyl group at position 3.
- A 4-methylbenzenesulfonate (tosylate) counterion.
This structural profile suggests applications in ionic liquids, pharmaceuticals, or agrochemicals, leveraging the fluorine substituents for enhanced metabolic stability and lipophilicity .
Properties
IUPAC Name |
1,3-diethyl-4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)benzimidazol-3-ium;4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6N2.C7H8O3S/c1-4-20-6(3)21(5-2)12-10(16)8(14)7(13(17,18)19)9(15)11(12)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTCYMWBHJVLJR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=[N+](C2=C1C(=C(C(=C2F)F)C(F)(F)F)F)CC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the trifluoromethyl groups, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in trifluoromethylation reactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity . The benzimidazole core may also play a role in the compound’s overall biological activity by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison :
- The target compound’s benzimidazole core offers greater aromatic stability compared to imidazole derivatives.
Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids ()
Comparison :
Counterion Effects
1-Methylimidazolium Salts ()
- Examples : 1-Methylimidazolium nitrate (C₄H₇N₃O₃) and trifluoromethanesulfonate (C₅H₇F₃N₂O₃S).
- Counterions: Nitrate (NO₃⁻) vs. triflate (CF₃SO₃⁻).
Comparison :
Fluorination Impact
Fluorinated Agrochemicals ()
- Examples : Triflusulfuron methyl ester (triazine-sulfonylurea herbicide).
- Substituents : Trifluoroethoxy and sulfonyl groups.
Comparison :
Property Comparison Table
Biological Activity
The compound 1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate is a fluorinated benzimidazolium derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, cytotoxic effects, and implications for therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Benzo[d]imidazole
- Functional Groups :
- Trifluoromethyl groups
- Diethyl substituents
- Methylbenzenesulfonate moiety
| Property | Value |
|---|---|
| Molecular Formula | C16H16F6N2O2S |
| Molecular Weight | 396.37 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have been conducted to evaluate its efficacy against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of the compound on breast, colon, and lung cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
Results Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction via caspase activation |
| HCT116 | 4.8 | Inhibition of cell cycle progression |
| A549 | 6.0 | DNA damage response activation |
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the normal cell cycle, preventing proliferation.
- DNA Damage Response : The compound has been shown to cause DNA strand breaks, triggering cellular repair mechanisms that can lead to apoptosis.
Toxicological Profile
While the biological activity is promising, it is crucial to consider the toxicological implications of this compound. According to safety data:
- Hazard Classification :
- Toxic if swallowed
- Causes serious eye damage
- Harmful in contact with skin
Table 2: Toxicological Data Summary
| Endpoint | Classification |
|---|---|
| Acute Toxicity | Category 3 |
| Skin Irritation | Category 2 |
| Eye Damage | Category 1 |
| Environmental Hazard | Very toxic to aquatic life |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
